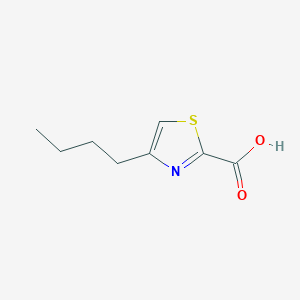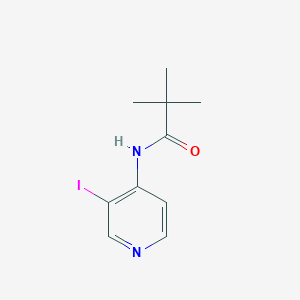
N-(3-Iodopyridin-4-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to N-(3-Iodopyridin-4-yl)pivalamide involves various chemical strategies and methodologies. For example, the synthesis of 3-amino-4-phenylpyridine derivatives proceeds through lithiation of 3-pivaloylaminopyridines followed by reaction with iodine as an electrophile, resulting in 4-iodo-3-pivaloylaminopyridines, which can then undergo cross-coupling with suitable phenylboronic acids (Marsais et al., 1990). This method represents a novel strategy for the preparation of CD ring models of streptonigrin, indicating the versatility of iodopyridines in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of configurations and bonding patterns. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using spectroscopic characterization and single-crystal assays, revealing intricate details such as intramolecular N—H•••O hydrogen bonds and interactions between neighboring aromatic rings, which contribute to structural stabilization (Saeed et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to N-(3-Iodopyridin-4-yl)pivalamide demonstrate a range of reactivities and transformations. A notable reaction is the facile synthesis of iodopyridines from N-propargylic β-enaminones via iodine-mediated electrophilic cyclization, showcasing the compound's ability to undergo significant structural changes under specific conditions, yielding iodo-substituted pyridines (Karabiyikoglu et al., 2015).
Physical Properties Analysis
The physical properties of N-(3-Iodopyridin-4-yl)pivalamide and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the analysis of the crystal structure of similar compounds provides insight into their stability, molecular interactions, and potential applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are essential for predicting the behavior of N-(3-Iodopyridin-4-yl)pivalamide in chemical reactions and its potential uses in synthesis and drug design. Studies on related compounds reveal their potential for forming stable complexes with metals, indicating their usefulness in coordination chemistry and catalysis (Matsumoto et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
N-(3-Iodopyridin-4-yl)pivalamide has been explored in various synthetic pathways and chemical studies, demonstrating its versatility in organic synthesis. One significant application involves its role in the hydrolysis of pivalamide derivatives using Fe(NO3)3 in methanol, providing a straightforward method for accessing corresponding amines from pivalamido-pyrimidinones or their fused analogs, such as quinazolinones and pteridines (Bavetsias, Henderson, & McDonald, 2004). This methodology showcases the compound's utility in facilitating key transformations in heterocyclic chemistry, crucial for pharmaceutical and agrochemical research.
Catalytic Applications
In catalysis, N-(3-Iodopyridin-4-yl)pivalamide derivatives have been employed in palladium-catalyzed aminocarbonylation reactions of iodopyridines, leading to the synthesis of N-substituted nicotinamides and related compounds (Takács, Jakab, Petz, & Kollár, 2007). These products are of significant interest due to their potential biological importance, highlighting the compound's role in facilitating the construction of biologically relevant motifs through efficient carbon-nitrogen bond formation.
Material Science and Molecular Design
In material science and molecular design, derivatives of N-(3-Iodopyridin-4-yl)pivalamide have shown promise in the development of correctors for cystic fibrosis therapy. For instance, specific modifications on the pivalamide scaffold resulted in compounds with enhanced activity in correcting defective cellular processing of the cystic fibrosis transmembrane conductance regulator (CFTR) (Yu et al., 2008). This research demonstrates the compound's potential as a building block in the design of therapeutically relevant molecules.
Antimicrobial Activity
Furthermore, studies have explored the nucleophilic behavior of related triazinone derivatives towards electrophilic compounds, leading to the synthesis of compounds with evaluated antibacterial activities (Al-Romaizan, 2019). Such research underlines the applicability of N-(3-Iodopyridin-4-yl)pivalamide and its derivatives in developing new antimicrobial agents, showcasing its potential in addressing the growing need for novel antibiotics.
特性
IUPAC Name |
N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMKCDBJLNTANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356049 |
Source


|
| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Iodopyridin-4-yl)pivalamide | |
CAS RN |
113975-33-0 |
Source


|
| Record name | N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113975-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

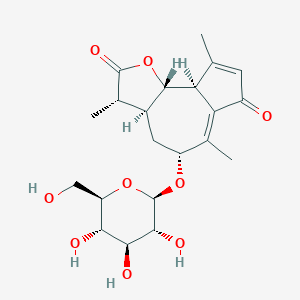
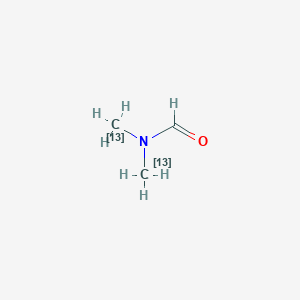
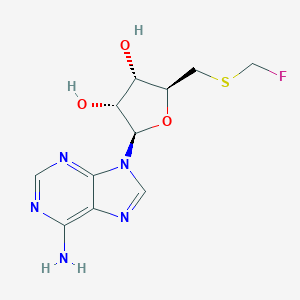
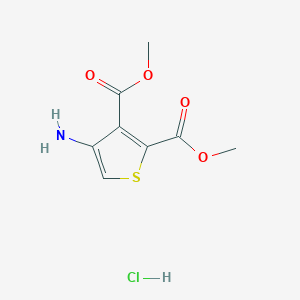
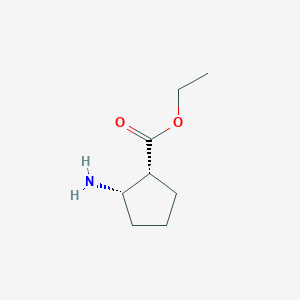
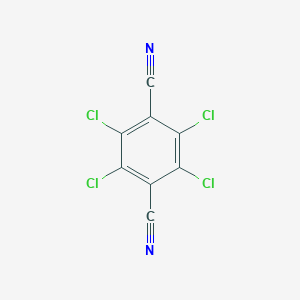
![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)
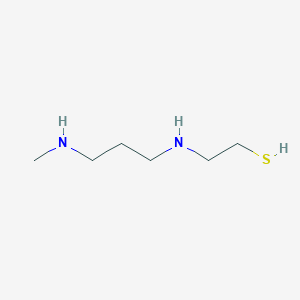
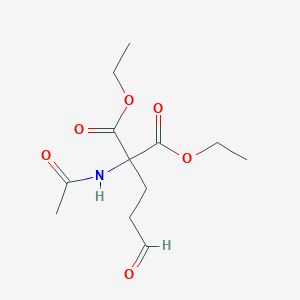
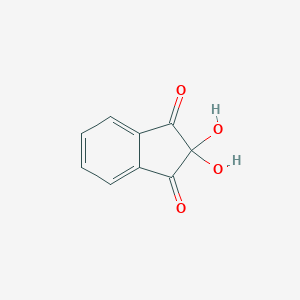
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
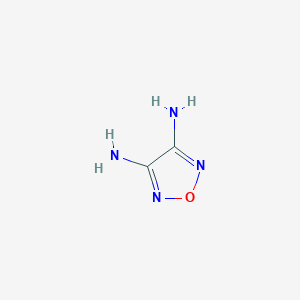
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
